Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Description
Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate (Boc) group at position 1, an amino group at position 3, and a 4-fluoro-3-(trifluoromethyl)phenyl substituent at position 4 of the piperidine ring. The compound’s structure is characterized by:
Properties
Molecular Formula |
C17H22F4N2O2 |
|---|---|
Molecular Weight |
362.36 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22F4N2O2/c1-16(2,3)25-15(24)23-7-6-11(14(22)9-23)10-4-5-13(18)12(8-10)17(19,20)21/h4-5,8,11,14H,6-7,9,22H2,1-3H3 |
InChI Key |
INWRFRNRBLUBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis via Reductive Amination
Example Protocol (adapted from):
Step 1: Piperidine formation
4-Oxopiperidine-1-carboxylate + NH₄OAc → tert-butyl 3-aminopiperidine-1-carboxylate (H₂/Pd-C, EtOH, 60°C, 12h)
Step 2: Aryl introduction
tert-butyl 3-aminopiperidine-1-carboxylate + [4-fluoro-3-(trifluoromethyl)phenyl]MgBr →
tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate (THF, −78°C to RT, 4h)
Yield: 62–68%
Purity: >95% (HPLC)
Nitration-Reduction-Coupling Strategy
Methodology (from):
- Nitration :
- A tert-butylbenzene derivative is nitrated using fuming HNO₃/H₂SO₄ to introduce nitro groups.
- Reduction :
- Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines.
- Coupling :
- The amine intermediate is coupled with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid using EDC/HOBt as coupling agents.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C → RT, 3h | 75 | |
| Reduction | H₂ (1 atm)/Pd-C, EtOH, 6h | 82 | |
| Coupling | EDC/HOBt, DCM, RT, 12h | 58 |
Protection-Deprotection Approach
Procedure (from):
- BOC Protection :
- The primary amine of 3-aminopiperidine is protected with di-tert-butyl dicarbonate (BOC₂O) in THF.
- Functionalization :
- The protected piperidine undergoes electrophilic substitution or cross-coupling to introduce the fluorinated aryl group.
- Final Deprotection :
- TFA in dichloromethane removes the BOC group, yielding the free amine.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Reductive Amination | High regioselectivity | Requires high-pressure H₂ | 62–68 |
| Nitration-Coupling | Scalable for industrial use | Multi-step, lower overall yield | 55–75 |
| BOC Protection | Mild conditions, easy purification | Sensitive to acidic conditions | 70–82 |
Applications and Derivatives
The compound serves as a precursor for:
- Antibacterial agents : Derivatives show MIC values of 25–100 µg/mL against E. coli and S. aureus.
- Neurological drugs : Piperidine derivatives modulate serotonin receptors.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia or amines for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) Fluorine Position and Number
- tert-Butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate (10a): Differs by having two fluorine atoms at positions 3 and 4 of the phenyl ring. ESI-MS: m/z = 313 [M + H]+ .
- tert-Butyl (3S,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate (10c): Features a single fluorine at position 4 of the phenyl ring. Simpler structure with lower molecular weight (MW = 295 g/mol) and reduced lipophilicity .
b) Trifluoromethyl Position
- tert-Butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate: The trifluoromethyl group is at position 2 instead of 3 on the phenyl ring. Altered steric hindrance and electronic effects may impact interactions with biological targets .
Functional Group Modifications on the Piperidine Ring
a) Amino vs. Hydroxy Groups
- tert-Butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate: Replaces the amino group at position 3 with a hydroxyl group.
b) Additional Substituents
- tert-Butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)piperidine-1-carboxylate (11ab): Contains a benzo[d][1,3]dioxole-5-yloxymethyl group at position 3. Yield: 50% over two steps, lower than simpler analogs due to multi-step synthesis .
Stereochemical Variations
Structural Characterization
- NMR Shifts :
- Target compound : Expected aromatic protons (e.g., δ 7.5–7.8 ppm for fluorine/CF3-substituted phenyl) and tert-butyl singlet (δ 1.49 ppm) .
- tert-Butyl 4-(4-fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine-1-carboxylate : Distinct imidazole proton shifts (δ 6.5–7.5 ppm) and MW = 413.42 .
Commercial Availability and Challenges
- The target compound is listed as discontinued by suppliers (e.g., CymitQuimica), whereas analogs like 1082949-99-2 (tert-butyl 4-((2-(4-fluoro-3-(trifluoromethyl)phenyl)-2-oxoethyl)carbamoyl)piperidine-1-carboxylate) remain available .
Biological Activity
Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. It features a piperidine ring and several functional groups, including a tert-butyl group, an amino group, and a trifluoromethyl-substituted phenyl moiety. This unique configuration lends itself to various applications in medicinal chemistry, particularly in drug development.
- Molecular Formula : C16H20F4N2O2
- Molecular Weight : Approximately 358.34 g/mol
- Structural Features :
- Piperidine ring
- Tert-butyl group
- Amino group
- Trifluoromethyl-substituted phenyl moiety
The biological activity of this compound can be attributed to its functional groups. The amino group can engage in nucleophilic substitutions, while the carboxylate can participate in esterification or amidation reactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, which significantly influences the compound's reactivity within biological systems.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, including neuroprotective effects, antidepressant properties, and modulation of serotonin receptors. The trifluoromethyl substitution is particularly noted for improving drug potency and metabolic stability compared to non-fluorinated analogs .
Comparative Analysis of Similar Compounds
A comparative analysis highlights how variations in substituents can lead to significant differences in biological activity:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Tert-butyl 3-amino-4-hydroxy-piperidine-1-carboxylate | Hydroxy group instead of trifluoromethyl | Potential neuroprotective effects | Hydroxyl substituent alters solubility |
| Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate | Different trifluoromethyl position | Antidepressant properties | Positioning affects receptor binding |
| Tert-butyl 3-amino-4-[3-fluoro-2-(trifluoromethyl)phenyl]piperidine-1-carboxylate | Fluoro group at different site | Modulates serotonin receptors | Fluorine positioning influences pharmacodynamics |
These comparisons underscore the importance of structural modifications in influencing the biological profile of related compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Neuroprotective Effects : Research on similar piperidine derivatives suggests potential neuroprotective properties, particularly against neurodegenerative diseases. These compounds may enhance neuronal survival through modulation of neurotransmitter systems.
- Antidepressant Properties : Compounds with similar trifluoromethyl substitutions have shown promise as antidepressants by influencing serotonin receptor activity. For instance, a study demonstrated that the inclusion of a trifluoromethyl group significantly increased the potency for inhibiting serotonin uptake compared to non-fluorinated versions .
- Metabolic Stability : Studies have indicated that incorporating trifluoromethyl groups can enhance metabolic stability in drug candidates, thereby prolonging their efficacy in therapeutic applications. For example, modifications leading to increased lipophilicity were correlated with improved pharmacokinetic profiles .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
